molecular formula C15H15ClN2O B4980860 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride

Cat. No.: B4980860
M. Wt: 274.74 g/mol
InChI Key: ORNYTWGIVCIQQU-UHFFFAOYSA-N
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Description

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is a compound that belongs to the benzimidazolium family.

Properties

IUPAC Name

2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c1-16-12-8-4-5-9-13(12)17(2)15(16)11-7-3-6-10-14(11)18;/h3-10H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNYTWGIVCIQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3O)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride typically involves the reaction of 1,3-dimethylbenzimidazole with phenol in the presence of a chlorinating agent. One common method involves the use of thionyl chloride as the chlorinating agent, which facilitates the formation of the chloride salt . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Chemical Reactions Analysis

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazolium ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazolium compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The benzimidazolium ring plays a crucial role in these interactions, facilitating the binding of the compound to specific targets. This binding can lead to changes in the photophysical properties of the compound, such as fluorescence enhancement .

Comparison with Similar Compounds

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride can be compared with other benzimidazolium derivatives, such as:

The uniqueness of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride lies in its specific photophysical properties and its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

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